Taselisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Taselisib mechanism of action PI3K inhibitor

Taselisib's Detailed Mechanism of Action

This compound's mechanism is more nuanced than simple enzymatic blockade.

- Isoform-Selective Inhibition: Unlike pan-PI3K inhibitors, this compound is "β-sparing." This design aims to maintain efficacy against PIK3CA-mutant tumors (which depend on p110α) while potentially mitigating metabolic toxicities linked to p110β inhibition [1].

- Preference for Mutant p110α: Preclinical data indicates this compound has greater sensitivity for the activated form of p110α found in cancer cells, which underlies its development in PIK3CA-mutant cancers [1] [2].

- Induced Degradation of Mutant p110α: Beyond inhibiting the kinase, this compound selectively reduces levels of the mutant p110α protein itself in a concentration- and proteasome-dependent manner. This degradation effect provides a second, non-enzymatic mechanism to suppress oncogenic PI3K signaling [3].

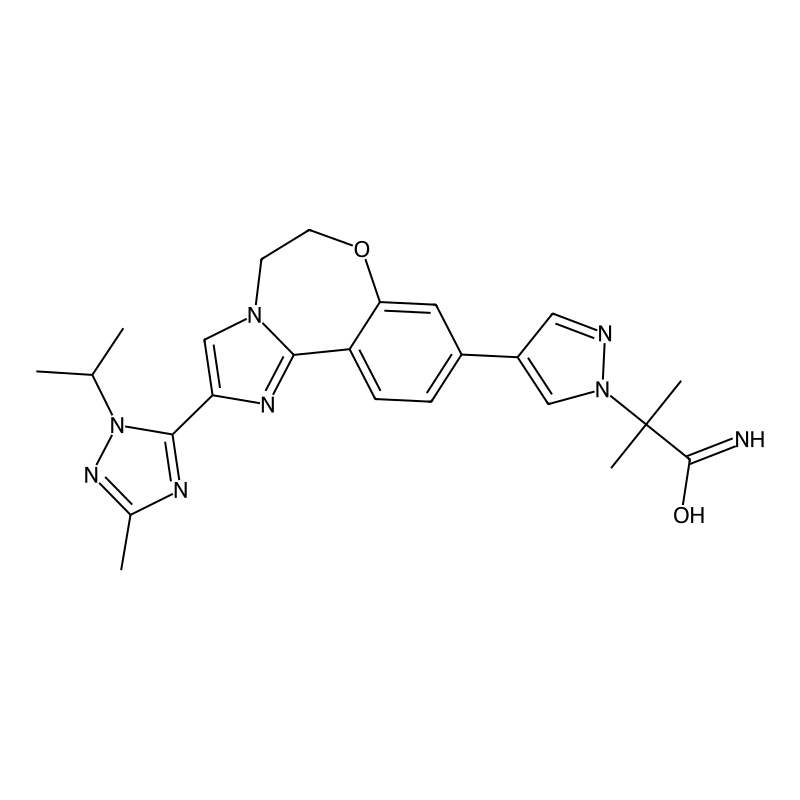

The following diagram illustrates the signaling pathway and this compound's mechanism within a cancer cell.

Fig. This compound inhibits oncogenic PI3K signaling via enzymatic inhibition and induced degradation of mutant p110α.

Clinical Trial Data & Toxicity Profile

Clinical trials confirmed this compound's activity but also revealed significant toxicity challenges.

- Efficacy in Clinical Trials: In a phase Ib trial (NCT02390427) for advanced HER2+ breast cancer, this compound combined with HER2-targeted regimens showed promising efficacy. The maximum tolerated dose (MTD) was defined as 4 mg once daily [4]. The combination of this compound with T-DM1 led to substantial benefit in patients who had progressed on previous T-DM1 treatment [4].

- Significant Toxicities: Treatment was associated with substantial toxicities. In the phase Ib trial, 34 out of 68 patients experienced grade ≥3 adverse events attributed to this compound [4]. The most common all-grade adverse events were diarrhea, fatigue, and oral mucositis [4].

- Mechanistic Basis for Toxicity: A quantitative systems pharmacology model suggests that gastrointestinal toxicity (diarrhea/colitis) results from a synergistic effect: inhibition of PI3Kα compromises epithelial barrier integrity, while inhibition of PI3Kδ drives an exaggerated T effector cell response. This synergy explains the high rates of GI toxicity observed with this compound, which inhibits both α and δ isoforms [2].

The table below summarizes key quantitative data from clinical studies.

| Trial / Context | Dosing & Population | Key Efficacy Findings | Key Safety Findings |

|---|

| Phase Ib (NCT02390427) [4] | MTD: 4 mg daily + HER2 therapy (advanced HER2+ BC) | • Median PFS (Cohort E): 10.6 months • Median PFS (Cohort A, prior T-DM1): 10.4 months | • Grade ≥3 AEs: 34/68 (50%) pts (this compound-related) • Common AEs: Diarrhea, fatigue, oral mucositis | | Phase III SANDPIPER [1] | 4 mg daily + Fulvestrant (ER+, HER2-, PIK3CA-mutant BC) | • Median PFS: 7.4 mos (this compound) vs 5.4 mos (placebo) | • Grade 3/4 AEs: 50% (this compound) vs 16% (placebo) • Common AEs: Diarrhea (12% G3/4), hyperglycemia (11% G3/4) | | Disposition | Development discontinued due to modest clinical activity and significant toxicity profile [1]. | | |

Key Experimental Protocols for Profiling this compound

For researchers, the key methodologies used to characterize this compound's profile are outlined below.

Cell Viability Assay (IC₅₀ Determination)

- Purpose: To evaluate the antiproliferative activity of this compound.

- Method: Breast cancer cells are plated in 96-well plates and treated with a concentration range of this compound for 72 hours. Cell viability is measured using a reagent like AlamarBlue. Fluorescence is read, and the antiproliferative activity (%) is calculated as T/C × 100 (Treated/Control). A four-parameter sigmoidal concentration-response curve is then used to calculate the IC₅₀ value [3].

Capillary Electrophoresis Immunodetection

- Purpose: To quantitatively analyze protein signaling and degradation (e.g., p-AKT, p110α levels).

- Method: Cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors. Proteins of interest are analyzed using a capillary electrophoresis-based immunodetection system (e.g., Jess/ProteinSimple). The peak area of the target protein (e.g., p110α) is normalized to a housekeeping protein (e.g., GAPDH) and reported as a percentage of the control [3]. This method is useful for demonstrating this compound-induced degradation of mutant p110α.

In Vivo Efficacy Studies (Xenograft Models)

- Purpose: To investigate the antitumor activity of this compound as a single agent and in combination in vivo.

- Method: Immunocompromised mice are implanted with either cell lines or patient-derived tumor (PDX) fragments. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). This compound is typically formulated in a vehicle like 10% hydroxypropyl-beta cyclodextrin and administered orally. Tumor volume and body weight are monitored regularly. Tumor growth inhibition is calculated, and statistical analysis (e.g., Mann-Whitney test) is performed to compare groups [3].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. PI3K Inhibitor GI Adverse Events: Systems Pharmacology Model [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of the PI3K δ-sparing inhibitor MEN1611 in ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ib dose-escalation trial of this compound (GDC-0032) in ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Preclinical Rationale

Taselisib is a β-sparing PI3K inhibitor that preferentially targets the p110α, p110γ, and p110δ isoforms of PI3K, while having lower activity against p110β [1] [2]. It exerts its effect by competitively binding to the ATP-binding pocket in the catalytic subunit of PI3K, thereby blocking the PI3K pathway [3].

- Preference for PIK3CA Mutations: Preclinical data demonstrated that this compound has greater sensitivity for mutant PI3Kα isoforms than wild-type PI3Kα. It inhibited proliferation of PIK3CA mutant breast cancer cell lines and showed robust tumor growth inhibition and regression in PIK3CA-mutant human breast cancer xenograft models [3].

- Pathway Suppression: By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling cascades (including AKT and mTOR) that regulate cell growth, survival, and proliferation [4] [3].

- Radiosensitization: Studies in head and neck squamous cell carcinoma (HNSCC) showed that this compound potently radiosensitized tumors with activating PIK3CA alterations by enhancing radiation-induced apoptosis, impairing DNA damage repair, and prolonging G2-M arrest [1].

The following diagram illustrates the core signaling pathway and mechanism of this compound.

This compound inhibits the PI3Kα subunit, blocking oncogenic signaling.

Clinical Applications and Efficacy

Clinical trials established the activity of this compound, both as a monotherapy and in combination with other agents, primarily in PIK3CA-mutant cancers.

Monotherapy in Solid Tumors

A Phase Ia dose-escalation study in patients with locally advanced or metastatic solid tumors showed that this compound had clinical activity predominantly in tumors with PIK3CA mutations [3].

- Confirmed Response Rate: 36% (5/14) in patients with PIK3CA-mutant tumors with measurable disease (including breast cancer and NSCLC). No confirmed responses were observed (0/15) in patients with tumors without known PIK3CA hotspot mutations [3].

- Dose-Limiting Toxicities (DLTs): Included grade 4 hyperglycemia and grade 3 fatigue. Higher-grade adverse events accumulated after the Cycle 1 DLT assessment window at higher doses (12 mg and 16 mg) [3].

Combination Therapy in Breast Cancer

Multiple studies investigated this compound in combination with endocrine therapy and other targeted drugs for breast cancer.

- With Fulvestrant in HR+/HER2- Breast Cancer: A Phase II study of this compound plus fulvestrant in postmenopausal women showed clinical activity regardless of PIK3CA status, but with numerically higher rates in the mutated subgroup [5].

- Best Confirmed Response Rate (PIK3CA-mut vs. MND): 38.5% (5/13) vs. 14.3% (3/21) [5].

- With Enzalutamide in AR+ Triple-Negative Breast Cancer (TNBC): A Phase Ib/II trial investigated this combination in patients with androgen receptor-positive (AR+) metastatic TNBC [6].

- With HER2-Directed Therapies in HER2+ Breast Cancer: A Phase Ib trial combined this compound with regimens like T-DM1 or trastuzumab + pertuzumab. While activity was observed (e.g., median PFS of 10.4 months in a subset previously treated with T-DM1), the combinations were associated with substantial toxicities [7].

The table below summarizes key efficacy findings from select clinical trials:

| Cancer Type | Regimen | Patient Population | Key Efficacy Outcome |

|---|---|---|---|

| Various Solid Tumors [3] | This compound Monotherapy | PIK3CA-mutant (measurable disease) | Confirmed Response Rate: 36% (5/14) |

| Various Solid Tumors [3] | This compound Monotherapy | PIK3CA wild-type (measurable disease) | Confirmed Response Rate: 0% (0/15) |

| HR+/HER2- Breast Cancer [5] | This compound + Fulvestrant | PIK3CA-mutant (measurable disease) | Best Confirmed Response Rate: 38.5% (5/13) |

| HR+/HER2- Breast Cancer [5] | This compound + Fulvestrant | PIK3CA-MND (measurable disease) | Best Confirmed Response Rate: 14.3% (3/21) |

| HER2+ Breast Cancer [7] | This compound + T-DM1 | Prior T-DM1 use | Median PFS: 10.4 months |

Pharmacokinetics and Metabolism

Human ADME (Absorption, Distribution, Metabolism, Excretion) studies characterized the pharmacokinetic profile of this compound [8].

- Absorption & Bioavailability: After a single 3 mg oral dose (powder-in-capsule formulation), this compound was moderately absorbed with a mean absolute bioavailability of 57.4%. The time to reach maximum plasma concentration (T~max~) was approximately 5 hours [8].

- Metabolism: this compound is extensively metabolized in humans, primarily through oxidative metabolism by CYP3A4 and, to a lesser extent, direct glucuronidation. A unique N-methylation pathway mediated by thiol methyltransferase was also identified [8].

- Excretion: After a single oral dose, the mean cumulative excretion of radioactivity over 34 days was 90.5%, with feces being the major route of excretion (84.3%) and urine accounting for only 6.2%. The mean plasma half-life of this compound is approximately 40 hours [3] [8].

Safety and Tolerability Profile

The safety profile of this compound is characterized by on-target, dose-dependent class effects of PI3K inhibition [3] [5] [7].

The table below lists common treatment-related adverse events (AEs) from clinical trials:

| Adverse Event | Frequency & Grade | Notes |

|---|---|---|

| Diarrhea | Very Common (All Grades); Grade ≥3: 6% [3] | One of the most frequent AEs. |

| Hyperglycemia | Very Common (All Grades); Grade ≥3: 15%; Grade 4 reported [3] | A recognized on-target DLT; can be serious. |

| Rash | Very Common (All Grades); Grade ≥3: 12% [3] | - |

| Stomatitis / Oral Mucositis | Common (All Grades) [3] [7] | - |

| Nausea | Common (All Grades) [3] | - |

| Fatigue | Common (All Grades); Grade ≥3: 6% [3] | Qualified as a DLT in one patient. |

| Decreased Appetite | Common (All Grades) [3] | - |

Other notable Grade ≥3 AEs included colitis, pneumonitis, and acute renal failure [3]. The maximum tolerated dose (MTD) was identified as 4 mg when combined with HER2-directed therapies [7], and 6 mg was a dose used in other combination studies [5].

Development Status and Conclusion

Despite demonstrating proof-of-concept that targeting PIK3CA-mutant cancers is a viable strategy, the development of this compound was discontinued by the sponsor (Genentech/Roche). The decision was attributed to the drug's modest clinical benefit and limited tolerability profile, which posed a challenge in achieving a favorable therapeutic index [9].

References

- 1. ( this compound - GDC ), a Potent β-Sparing Small Molecule Inhibitor of... 0032 [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (GDC-0032) | PIK3CA Inhibitor [medchemexpress.com]

- 3. Phase I Dose Escalation Study of this compound (GDC-0032), an ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 5. Phase II Study of this compound (GDC-0032) in Combination with ... [pmc.ncbi.nlm.nih.gov]

- 6. A Phase Ib/II trial of this compound (GDC-0032), a PI3K inhibitor ... [dana-farber.org]

- 7. Phase Ib dose-escalation trial of this compound (GDC-0032) in ... [sciencedirect.com]

- 8. Absorption, Metabolism, and Excretion of this compound (GDC- ... [sciencedirect.com]

- 9. News - this compound (GDC-0032) [veri.larvol.com]

Comprehensive Technical Guide: Taselisib for PIK3CA-Mutant Cancers

Drug Profile and Introduction

Taselisib (GDC-0032) is an orally bioavailable class I PI3K inhibitor characterized by its unique beta-sparing isoform selectivity. This small molecule inhibitor demonstrates equipotent inhibition of p110α, p110γ, and p110δ isoforms while exhibiting approximately 30-fold lower potency against the p110β isoform, a pharmacological profile designed to optimize therapeutic efficacy while minimizing metabolic toxicities commonly associated with broader PI3K inhibition [1]. Unlike earlier pan-PI3K inhibitors, this compound exhibits a dual mechanism of action, both blocking PI3K signaling pathway activation and specifically inducing degradation of mutant p110α protein levels, potentially enhancing its therapeutic window in genetically defined cancers [1].

The development of this compound represented a rational drug design strategy targeting the high prevalence of PIK3CA mutations across diverse human malignancies. PIK3CA, which encodes the p110α catalytic subunit of PI3K, is among the most frequently mutated oncogenes in human cancers, with particular prevalence in breast, endometrial, cervical, and head and neck carcinomas [2] [3]. These mutations, which cluster predominantly in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive PI3K pathway activation and promote oncogenesis through enhanced cell proliferation, survival, and metabolic reprogramming [2] [3]. Despite demonstrating clinical activity in certain settings, this compound's development was ultimately discontinued due to a narrow therapeutic index and modest efficacy benefits that failed to outweigh its toxicity profile in broader cancer populations [2] [4] [1].

Clinical Efficacy and Trial Data

Clinical Trial Results Summary

Systematic clinical investigation of this compound encompassed multiple phase I-III trials across various solid tumor types. The drug's development program aimed to validate the hypothesis that PIK3CA mutational status could serve as a predictive biomarker for response to this isoform-selective inhibitor. The following table summarizes key efficacy outcomes from major this compound clinical trials:

Table 1: Clinical Efficacy of this compound Across Major Trials

| Trial (Phase) | Patient Population | Treatment Regimen | Overall Response Rate (%) | Median PFS (months) | Key Findings |

|---|---|---|---|---|---|

| Basket Trial (I) [2] | N=166 PIK3CA-mutant solid tumors | This compound monotherapy (4mg or 6mg daily) | 9% (confirmed) | Not reported | Activity varied by tumor type; highest response in HNSCC (15.4%) and cervical cancer (10%); helical domain mutations more responsive |

| NCI-MATCH (II) [4] | N=61 PIK3CA-mutant solid tumors (excluding breast, squamous lung) | This compound monotherapy (4mg daily) | 0% | 3.1 | No objective responses; 6-month PFS 19.9%; limited monotherapy activity in heterogeneous tumors |

| SANDPIPER (III) [1] | N=516 ER+/HER2-, PIK3CA-mutant MBC | This compound + Fulvestrant vs Placebo + Fulvestrant | 28% vs 11.9% | 7.4 vs 5.4 (HR 0.70) | Modest PFS improvement with significant toxicity; 17% discontinuation rate due to AEs |

Efficacy Analysis by Genomic and Histologic Factors

Differential response patterns emerged across tumor histologies and mutation types in this compound clinical trials. In the phase I basket study, the highest response rates were observed in head and neck squamous cell carcinoma (15.4%) and cervical cancer (10%), suggesting potential histologic context dependencies in drug sensitivity [2]. Interestingly, tumors harboring helical domain mutations (E542K, E545K) appeared to demonstrate enhanced sensitivity compared to those with kinase domain mutations, though this observation requires validation in larger datasets [2]. The confirmed response rate of 9% across the entire basket trial population, while modest, provided proof-of-concept for the activity of isoform-selective PI3K inhibition in molecularly defined populations [2].

The disappointing results from the NCI-MATCH trial, which showed no objective responses among 61 heavily pretreated patients with various PIK3CA-mutant solid tumors, underscored the complexity of PI3K biology and the limitations of PIK3CA mutation as a standalone predictive biomarker [4]. The 6-month progression-free survival rate of 19.9% and median overall survival of 7.2 months in this trial highlighted the aggressive nature of these advanced malignancies and the insufficient monotherapy activity of this compound in this unselected population [4]. These results suggest that co-mutational patterns and histological context significantly influence therapeutic response to PI3K inhibition, necessitating more sophisticated patient selection strategies.

Resistance Mechanisms and Limitations

Genomic Determinants of Resistance

Multiple resistance mechanisms to this compound have been identified through genomic analyses of baseline and progression samples from clinical trials. Pre-existing and acquired genomic alterations significantly influence treatment outcomes and represent major barriers to effective PI3K inhibition. The following table summarizes key resistance mechanisms identified in this compound-treated patients:

Table 2: Genomic Alterations Associated with this compound Resistance

| Resistance Category | Genomic Alterations | Biological Consequences | Clinical Evidence |

|---|---|---|---|

| Baseline/Primary Resistance | TP53 mutations, PTEN loss | Reduced apoptosis, pathway reactivation | Associated with poorer outcomes in basket trial [2] |

| Acquired Resistance | PTEN mutations, STK11 loss, PIK3R1 mutations | Bypass signaling, pathway reactivation | Emerged at progression in clinical specimens [2] |

| Concurrent Alterations | KRAS mutations | Activation of parallel signaling pathways | Exclusion criterion in NCI-MATCH due to known resistance [4] |

| Isoform Dependency | p110β activation | Compensation for inhibited p110α | Theoretical concern given β-sparing profile [1] |

Pharmacological Limitations

This compound's narrow therapeutic index represents a significant clinical limitation that ultimately contributed to its discontinued development. In the phase III SANDPIPER trial, grade 3/4 adverse events occurred in 50% of patients receiving this compound plus fulvestrant compared to only 16% in the placebo group, with particularly high rates of gastrointestinal toxicity (81.7%), hyperglycemia, and cutaneous reactions [1]. These toxicities necessitated dose reductions in 37% of patients and led to treatment discontinuation in 17%, severely limiting the drug's practical utility in the clinic [1].

The modest efficacy benefits of this compound failed to justify its substantial toxicity profile. Despite demonstrating a statistically significant improvement in progression-free survival in the SANDPIPER trial (7.4 vs. 5.4 months; HR 0.70), the absolute clinical benefit was considered insufficient to warrant further development, particularly given the availability of alternative PI3K inhibitors with potentially superior therapeutic indices [1]. This underscores the fundamental challenge in oncology drug development: balancing efficacy with tolerability, especially in the context of chronic therapy for advanced malignancies.

Experimental Protocols and Methodologies

Preclinical Drug Sensitivity Assays

Comprehensive in vitro assessment of this compound activity employs standardized viability assays in genetically characterized cancer cell lines. The protocol below, adapted from investigations in uterine serous carcinoma models, details methodology for evaluating this compound sensitivity [5]:

Cell Line Characterization: Prior to drug testing, comprehensively genotype all cell lines for PIK3CA mutations (via PCR and DNA sequencing of exons 9 and 20), HER2/neu amplification status (via FISH), and other relevant alterations (e.g., PTEN, KRAS) to establish correlation between genetic profile and drug response [5].

Viability Assay Setup: Plate established cell lines in six-well tissue culture plates at appropriate density. After 24 hours of acclimation, treat with This compound concentration series (typically 0.05, 0.1, 0.5, 1.0, and 2.0 μM) with fresh drug solutions prepared immediately before use from 10 mM DMSO stock. Include vehicle-only controls for normalization [5].

Response Quantification: After 72 hours of drug exposure, harvest cells and quantify viability using propidium iodide exclusion flow cytometry. Calculate percentage viability relative to vehicle-treated controls. Perform minimum of three independent experiments per cell line. Derive IC50 values using non-linear regression analysis of dose-response curves [5].

Downstream Pathway Assessment: Parallel cultures treated with identical this compound concentrations can be analyzed for phospho-S6 modulation via flow cytometry to confirm target engagement and assess effects on downstream signaling nodes [5].

Cell Cycle Analysis Protocol

Mechanistic evaluation of this compound's effects on cell proliferation can be assessed through detailed cell cycle analysis using the following methodology [5]:

Drug Treatment and Fixation: Seed cancer cell lines in six-well plates and allow 24 hours for attachment. Treat with this compound at concentrations spanning the IC50 (e.g., 50 nM, 100 nM, 500 nM) for 24 hours. Harvest both treated and control cells, then permeabilize with ice-cold 70% ethanol and fix for 30 minutes at 4°C [5].

DNA Staining: Pellet fixed cells by centrifugation (2000 rpm for 5 minutes) and resuspend in PBS. After repeated centrifugation, incubate with ribonuclease (100 μg/mL, DNase-free) for 5 minutes at room temperature to remove RNA. Stain DNA with propidium iodide (50 μg/mL in PBS) to enable cell cycle phase discrimination [5].

Flow Cytometric Analysis: Acquire stained cells using a flow cytometer with appropriate configuration for propidium iodide detection (e.g., FACSCalibur with 488 nm excitation). Analyze minimum 10,000 events per sample using specialized software (e.g., FlowJo). Quantify percentage distribution of cells in G0/G1, S, and G2/M phases using appropriate computational algorithms [5].

In Vivo Xenograft Studies

Preclinical therapeutic efficacy of this compound can be evaluated in murine models using the following established methodology [5]:

Xenograft Establishment: Subcutaneously implant immunocompromised mice (e.g., NOD/SCID) with cancer cells harboring relevant genetic alterations (e.g., PIK3CA mutations and/or HER2/neu amplification). Allow tumors to establish until reaching predetermined volume (typically 100-200 mm³) before randomization into treatment groups [5].

Drug Administration and Monitoring: Administer this compound or vehicle control via oral gavage at optimized dosage and schedule (e.g., daily dosing based on prior pharmacokinetic studies). Monitor tumor dimensions regularly using caliper measurements, calculating volume using standard formula (length × width² × 0.5). Continue treatment for study duration or until predetermined ethical endpoints [5].

Outcome Assessment: Compare tumor growth kinetics between treatment groups using appropriate statistical tests. Additionally, monitor survival outcomes as a secondary endpoint. Upon study completion, harvest tumors for subsequent molecular analyses (e.g., immunohistochemistry for phospho-S6, cleaved caspase-3) to confirm target modulation and biological effects [5].

Signaling Pathways and Mechanism of Action

This compound exerts its antitumor effects through selective inhibition of the Class I PI3K signaling cascade, particularly in tumors harboring activating PIK3CA mutations. The following diagram illustrates the core PI3K/AKT/mTOR pathway and this compound's mechanism of action within this signaling network:

Diagram 1: this compound mechanism of action within the PI3K/AKT/mTOR pathway

The PI3K/AKT/mTOR pathway represents a crucial intracellular signaling network that regulates fundamental cellular processes including proliferation, survival, metabolism, and growth [3] [6]. In normal physiology, pathway activation begins when extracellular signals such as growth factors or cytokines activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to recruitment and activation of Class I PI3K complexes at the plasma membrane [3]. These heterodimeric complexes consist of a p85 regulatory subunit and a p110 catalytic subunit, with this compound specifically targeting the p110α isoform encoded by PIK3CA [3] [1].

Oncogenic PIK3CA mutations, which predominantly cluster in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive pathway activation through mechanisms that include disruption of inhibitory interactions between p110α and p85 subunits or enhanced membrane localization [3]. This compound demonstrates preferential activity against these mutant forms of p110α, with biochemical studies showing approximately 2- to 3-fold greater potency against mutant versus wild-type p110α [4]. This mutant-selective inhibition represents a key therapeutic advantage, potentially sparing normal tissues that depend on wild-type PI3K signaling.

Upon PI3K activation, the lipid second messenger PIP3 is generated through phosphorylation of PIP2, leading to recruitment and activation of AKT and its downstream effectors including mTORC1 [3] [6]. This signaling cascade ultimately promotes tumorigenesis through enhanced protein synthesis, cell cycle progression, and metabolic reprogramming. The pathway is negatively regulated by PTEN, which dephosphorylates PIP3 back to PIP2 [3]. This compound's inhibition of mutant p110α disrupts this oncogenic signaling cascade, leading to G0/G1 cell cycle arrest and reduced phosphorylation of downstream markers such as S6 in sensitive models [5].

Conclusion and Future Perspectives

This compound represents an important milestone in the evolution of mutant-selective PI3K inhibitors, providing valuable insights into both the promise and challenges of targeting the PI3K pathway in oncology. While its clinical development has been discontinued, the compound generated substantial preclinical and clinical knowledge regarding isoform-selective PI3K inhibition, biomarker strategies, and resistance mechanisms. The limited monotherapy efficacy observed across heterogeneous PIK3CA-mutant tumors underscores the complexity of PI3K pathway biology and suggests that PIK3CA mutation status alone is an insufficient predictor of therapeutic response [2] [4].

Future directions for targeting PI3K-driven cancers should focus on rational combination strategies that address the inevitable resistance mechanisms to PI3K inhibition. Promising approaches include vertical pathway inhibition targeting both PI3K and downstream effectors such as mTORC1, though this must be balanced against potential additive toxicities [6]. Additionally, horizontal combination strategies cotargeting parallel signaling pathways such as HER2 in amplified cancers or CDK4/6 in hormone receptor-positive breast cancer may enhance therapeutic efficacy [5] [1]. The development of predictive biomarker platforms that integrate PIK3CA mutation status with other genomic features (e.g., PTEN expression, KRAS status) and functional signaling readouts will be essential for optimal patient selection in future clinical efforts targeting this crucial oncogenic pathway.

References and Key Resources

For comprehensive technical details on specific studies cited in this guide, researchers are directed to the following primary resources:

- Phase I Basket Trial (NCT01296555): Comprehensive safety and initial efficacy across PIK3CA-mutant tumors [2]

- Preclinical USC Models: Detailed methodology for in vitro and in vivo assessment of this compound activity [5]

- NCI-MATCH Arm I (NCT02465060): Phase II evaluation in refractory PIK3CA-mutant solid tumors [4]

- SANDPIPER Trial (NCT02340221): Phase III combination study with fulvestrant in breast cancer [1]

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Phase I Basket Study of this compound , an Isoform- Selective ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect and Treatment of PIK3CA Mutations in Breast ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase II Study of this compound in PIK3CA-Mutated Solid Tumors ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective inhibitor of PIK3CA, is highly effective on ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

Taselisib: Beta-Sparing PI3K Inhibitor Technical Guide

Mechanism of Action and Selectivity Profile

Taselisib (GDC-0032) is a potent, small-molecule ATP-competitive inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its "beta-sparing" profile stems from unique isoform selectivity.

- Primary Targets: Potently inhibits p110α (encoded by PIK3CA), p110δ, and p110γ isoforms [1] [2].

- Spared Target: Exhibits significantly lower activity against the p110β isoform [2].

- Mutant Potency: Demonstrates enhanced potency against mutant forms of p110α compared to wild-type [1].

This selective profile is crucial because p110β inhibition is linked to dysregulation of insulin signaling and hyperglycemia. By sparing p110β, this compound aims to mitigate these metabolic toxicities while maintaining efficacy in PIK3CA-mutant cancers [1] [2].

PI3K-Akt Signaling Pathway and this compound Inhibition

The diagram below illustrates the PI3K-AKT signaling pathway and the specific node inhibited by this compound.

This compound inhibits PI3K, blocking PIP3 production and downstream oncogenic signaling [3] [4].

Preclinical and Clinical Efficacy Data

In Vitro and In Vivo Efficacy

This compound demonstrated potent antiproliferative activity in cancer models, particularly those with PIK3CA mutations or amplification. In a study of 26 head and neck squamous cell carcinoma (HNSCC) cell lines, this compound potently inhibited PI3K signaling and displayed greater efficacy in lines with PIK3CA mutations. Cell lines with PTEN alterations were relatively resistant [5].

Pretreatment with this compound radiosensitized PIK3CA-mutant HNSCC cells, enhanced radiation-induced apoptosis, impaired DNA damage repair, and prolonged G2-M arrest following irradiation. Combined this compound and radiation was more effective than either treatment alone in subcutaneous xenograft models [5].

Clinical Trial Outcomes

The table below summarizes key efficacy results from clinical trials of this compound across different cancer types and combination regimens.

| Cancer Type | Study Phase | Combination Therapies | Key Efficacy Findings | References |

|---|

| HER2+ Metastatic Breast Cancer | Phase Ib (n=68) | T-DM1; Trastuzumab + Pertuzumab (TP); TP + Fulvestrant | Cohort A (T-DM1): Median PFS 6.3 months (10.4 months in prior T-DM1 users). Cohort E (TP+Fulvestrant): Median PFS 10.6 months. | [1] | | HR+ Metastatic Breast Cancer | Phase III (SANDPIPER) | Fulvestrant | Statistically significant prolongation of PFS vs fulvestrant alone. Development discontinued due to toxicity profile. | [1] | | HR+ Metastatic Breast Cancer | Phase Ib (POSEIDON, n=30) | Tamoxifen | Objective responses in 6/25 patients with measurable disease. Generally well-tolerated. | [2] | | Androgen Receptor+ Triple-Negative Breast Cancer | Phase Ib/II | Enzalutamide | Clinical trial completed; results not yet fully published. | [6] |

Detailed Experimental Protocols

In Vitro Cytotoxicity and Radiosensitization Assay (HNSCC Study)

This protocol outlines methodology for assessing this compound's direct anti-proliferative effects and ability to enhance radiation sensitivity [5].

- Cell Line Preparation: Utilize a panel of HNSCC cell lines with documented PIK3CA mutation, amplification, or PTEN alteration status. Culture cells in standard medium.

- This compound Treatment: Treat cells with this compound at varying concentrations. For radiosensitization assays, pre-treat cells for a specified period (e.g., 2-4 hours) prior to irradiation.

- Irradiation: Expose pre-treated cells to ionizing radiation using a clinical-grade irradiator at specified doses.

- Clonogenic Survival Assay: After treatment, seed cells at low density and allow colony formation for 10-14 days. Fix and stain colonies, then count colonies (>50 cells) to determine survival fractions.

- Data Analysis: Fit survival curves using a linear-quadratic model. Calculate radiation dose enhancement ratios to quantify radiosensitization.

Circulating Tumor DNA (ctDNA) Analysis (Phase Ib Trial)

This protocol describes liquid biopsy methods for monitoring molecular response and resistance [1].

- Sample Collection: Collect peripheral blood samples from patients at baseline and at predefined cycle intervals (e.g., start of each treatment cycle).

- Plasma Separation: Centrifuge blood samples to isolate plasma, followed by a second high-speed centrifugation to remove residual cells and debris.

- Cell-Free DNA Extraction: Extract cell-free DNA (cfDNA) from plasma using a commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit).

- ctDNA Analysis: Use targeted next-generation sequencing (NGS) panels or droplet digital PCR (ddPCR) to detect and quantify specific mutations (e.g., PIK3CA mutations) in the cfDNA.

- Data Interpretation: Correlate changes in mutant allele frequency in ctDNA with radiographic response and clinical outcomes.

Safety and Tolerability Profile

Treatment with this compound was associated with significant, class-based toxicities. From a phase Ib study in HER2+ breast cancer (n=68), data showed [1]:

- 34 out of 68 patients experienced grade ≥3 adverse events attributed to this compound.

- The most common all-grade AEs were diarrhea, fatigue, and oral mucositis.

- The maximum tolerated dose (MTD) was defined as 4 mg once daily.

In contrast, a different study combining this compound with tamoxifen reported the regimen was "generally well tolerated," suggesting toxicity may be regimen-dependent [2].

Future Directions and Comparative Landscape

The development of this compound highlights the pursuit of PI3K inhibitors with improved therapeutic indices. Research indicates that PIK3CA mutations confer sensitivity to this compound, while PTEN alterations may be a resistance mechanism [5] [4].

Newer-generation PI3K inhibitors like inavolisib build upon this concept. Inavolisib also degrades the mutant p110α protein, a mechanism known as targeted protein degradation. The INAVO120 phase III trial showed significant improvement in overall survival with an inavolisib-based triplet therapy, demonstrating a more favorable efficacy-toxicity profile [7] [8].

References

- 1. Phase Ib dose-escalation trial of this compound (GDC-0032) in ... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) POSEIDON Trial Phase 1b Results: Safety, Efficacy and... [academia.edu]

- 3. PI3K / Akt Signaling [cellsignal.com]

- 4. PI3K-AKT Signaling Pathway [creative-diagnostics.com]

- 5. (GDC-0032), a Potent β- this compound Small Molecule Sparing of... Inhibitor [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase Ib/II trial of this compound (GDC-0032), a PI3K inhibitor ... [dana-farber.org]

- 7. New 'triplet therapy' improves survival in advanced breast ... [breastcancernow.org]

- 8. New therapy improves breast cancer survival and delays ... [icr.ac.uk]

Taselisib clinical trial results phase I

Taselisib's Mechanism of Action

This compound (GDC-0032) is an oral, selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its key characteristics are [1]:

- Beta-Sparing Profile: It exhibits equipotent inhibition of the p110α, p110γ, and p110δ isoforms of PI3K, but inhibits the p110β isoform with 30-fold lower potency [1].

- Preference for Mutant PIK3CA: It binds the ATP-binding pocket of PI3K with selective preference for the mutated form of PIK3CA, the gene encoding the p110α subunit [2] [1]. This selectivity was intended to improve efficacy in tumors driven by PIK3CA mutations [1].

- Dual Mechanism: Preclinical evidence suggests its action involves both blocking PI3K signaling and reducing mutant p110α protein levels [1].

The diagram below illustrates the targeted signaling pathway and this compound's proposed mechanism.

This compound selectively inhibits mutant PI3K to block tumor growth signals.

Phase Ib Clinical Trial in HER2+ Breast Cancer

A Phase Ib dose-escalation trial (NCT02390427) investigated this compound combined with anti-HER2 therapies in 68 patients with advanced HER2-positive breast cancer [3] [4]. The primary goal was to determine the Maximum Tolerated Dose (MTD) and assess safety.

Key Efficacy Results The table below summarizes the progression-free survival (PFS) for different treatment cohorts at the Maximum Tolerated Dose.

| Cohort / Treatment Combination | Median PFS (Months) | Key Observation |

|---|---|---|

| A: this compound + T-DM1 | 6.3 [4] | In patients with prior T-DM1 use, median PFS was 10.4 months [3] [4]. |

| C: this compound + Trastuzumab + Pertuzumab | 1.7 [4] | |

| E: this compound + Trastuzumab + Pertuzumab + Fulvestrant | 10.6 [3] [4] | Cohort for HR-positive patients [4]. |

Safety and Tolerability

- Maximum Tolerated Dose: The MTD of this compound was established at 4 mg once daily [3] [4].

- Toxicity Profile: Treatment was associated with substantial toxicities. Out of 68 patients, 34 experienced Grade ≥3 adverse events attributed to this compound [3] [4].

- Common Adverse Events: The most frequent all-grade adverse events were diarrhea, fatigue, and oral mucositis [3] [4]. This challenging toxicity profile was a key factor in the discontinuation of this compound's clinical development [1].

Supporting Preclinical Evidence

A foundational study evaluated this compound's efficacy against nine primary uterine serous carcinoma (USC) cell lines. The experimental methodology and key findings are summarized below [2].

Key Experimental Protocols

- Drug-response Assay: Sensitivity to this compound was evaluated using flow-cytometry viability assays. Cells were treated with various concentrations of this compound (0.05, 0.1, 0.5, 1.0, 2.0 µM) for 72 hours. Viable cells were quantified by staining with propidium iodide and analyzed via flow cytometry (FACSCalibur) [2].

- Cell Cycle Analysis: USC cell lines were treated with this compound (50 nM, 100 nM, 500 nM) for 24 hours. Cells were fixed, permeabilized, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [2].

- Downstream Signaling Analysis: The effect on the PI3K pathway was assessed by measuring the phosphorylation status of the S6 ribosomal protein (pS6) via flow cytometry after this compound exposure [2].

- In Vivo Efficacy: Preclinical activity was evaluated in a mouse xenograft model implanted with USC tumors harboring both a PIK3CA mutation and HER2/neu amplification [2].

Key Preclinical Findings

- This compound caused strong differential growth inhibition in cell lines with HER2/neu amplification and/or PIK3CA mutations, with significantly lower IC50 values compared to wild-type lines [2].

- Growth inhibition was linked to a dose-dependent increase in cells arrested in the G0/G1 phase of the cell cycle [2].

- Treatment led to a dose-dependent decline in S6 protein phosphorylation, confirming target engagement and pathway inhibition [2].

- This compound was highly active at reducing tumor growth in mouse xenografts and significantly extended survival compared to control-treated mice [2].

Context from Other PI3K Inhibitors

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound, a selective inhibitor of PIK3CA, is highly effective on ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase Ib dose-escalation trial of this compound (GDC-0032) in ... [sciencedirect.com]

- 4. Phase Ib dose-escalation trial of this compound (GDC-0032) in ... [pmc.ncbi.nlm.nih.gov]

Taselisib SANDPIPER trial breast cancer

Trial Design & Patient Demographics

| Trial Aspect | Description |

|---|---|

| Primary Endpoint | Investigator-assessed Progression-Free Survival (INV-PFS) in patients with PIK3CA-mutant tumors [1] |

| Key Eligibility | Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer; Disease recurrence/progression during or after aromatase inhibitor therapy [1] |

| Treatment Regimen | Experimental: Taselisib (4 mg oral, daily) + Fulvestrant (500 mg IM) [1] Control: Placebo + Fulvestrant [1] | | Randomization & Stratification | 2:1 (this compound+Fulvestrant : Placebo+Fulvestrant); Stratified by visceral disease, endocrine sensitivity, and geographic region [1] |

Key Efficacy Results in the PIK3CA-Mutant Population

| Outcome Measure | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / P-value |

|---|---|---|---|

| Median INV-PFS (Primary Endpoint) | 7.4 months (95% CI, 7.26-9.07) [1] | 5.4 months (95% CI, 3.68-7.29) [1] | HR 0.70 (95% CI, 0.56-0.89); P = 0.0037 [1] |

| Objective Response Rate (ORR) | 28% [2] | 11.9% [2] | P = 0.0002 [2] |

| Clinical Benefit Rate (CBR) | 51.5% [2] | 37.3% [2] | Information not provided |

| Blinded Independent Central Review PFS | Information not provided | Information not provided | HR 0.66 [1] |

Biomarker Analysis and Deeper Insights

Subsequent analysis of the SANDPIPER trial explored the impact of multiple PIK3CA mutations detected in circulating tumor DNA (ctDNA) [3]. This research found that the clonality of these mutations is a key determinant of treatment response.

Patients whose baseline ctDNA harbored clonal multiple PIK3CA mutations showed greater reliance on the PI3K pathway, with fewer co-alterations in other pathways. These patients derived significantly more benefit from this compound + fulvestrant, exhibiting a higher response rate and longer progression-free survival compared to those with subclonal multiple mutations or single mutations [3].

Safety and Tolerability Profile

The efficacy of this compound came with a significant toxicity burden, which was a major factor in the assessment of its clinical utility.

| Safety Parameter | This compound + Fulvestrant | Placebo + Fulvestrant |

|---|---|---|

| Serious Adverse Events (SAEs) | 32.0% [1] | 8.9% [1] |

| Grade ≥3 Adverse Events | 49.5% [2] | 16.4% [2] |

| Discontinuations due to AEs | 16.8% [1] | 2.3% [1] |

| Dose Reductions due to AEs | 36.5% [1] | 2.3% [1] |

| Most Common AEs | Diarrhea (60.1%), Hyperglycemia (40.4%) [2] | Diarrhea (19.7%), Hyperglycemia (9.4%) [2] |

Interpretation and Clinical Context

The SANDPIPER trial proved that inhibiting the PI3K pathway with this compound in a biomarker-selected population was biologically effective. The 30% reduction in the risk of progression or death and more than doubling of the objective response rate confirmed the PI3K pathway as a bona fide therapeutic target [4] [2].

However, the investigators concluded that the combination had no clinical utility due to the convergence of two factors [1]:

- Modest Efficacy Benefit: The absolute gain in median PFS was 2 months, which was considered modest in the context of the advanced cancer setting [2].

- Challenging Safety Profile: The high rates of serious adverse events, discontinuations, and dose reductions were deemed unacceptable. Toxicities were attributed partly to this compound's inhibition of the δ and γ isoforms of PI3K, in addition to the target α isoform [1] [2].

This outcome underscored the need for more selective PI3Kα inhibitors to improve the therapeutic index, a direction that later proved successful with the development and approval of alpelisib [3] [2].

References

- 1. Phase III randomized study of this compound or placebo with ... [pmc.ncbi.nlm.nih.gov]

- 2. Only Modest Benefit Seen With this compound in PIK3CA-Mutant ... [onclive.com]

- 3. Multiple PIK3CA mutation clonality correlates with outcomes in ... [genomemedicine.biomedcentral.com]

- 4. Drug Combination Slows Growth of Most Common Type ... [mskcc.org]

Taselisib: A Technical Overview for Researchers

Taselisib (GDC-0032) is an oral, selective small-molecule inhibitor of Class I PI3K, with a distinct profile favoring mutant forms of the p110α isoform [1] [2] [3].

- Mechanism of Action: It binds the ATP-binding pocket of PI3K, inhibiting downstream signaling pathways critical for tumor cell proliferation and survival [1].

- Isoform Selectivity: this compound demonstrates preferential activity against the p110α, p110γ, and p110δ isoforms, with higher potency against mutant versus wild-type p110α [1] [3]. This selectivity was designed to provide a better therapeutic window compared to pan-PI3K inhibitors.

- Key Biomarkers: Its activity is most pronounced in cancers with PIK3CA mutations and/or HER2/neu amplification [1] [3].

The table below summarizes the core biological and clinical characteristics of this compound:

| Feature | Technical Details |

|---|---|

| Molecular Target | Class I PI3K (PI3K p110α, p110γ, p110δ isoforms); preferential for mutant p110α [1] [2] [3]. |

| Primary Mechanism | Potent ATP-competitive inhibitor of PI3K; disrupts PI3K/AKT/mTOR signaling, leading to inhibition of tumor cell proliferation and survival [1]. |

| Key Biomarkers | PIK3CA mutations (especially in helical domain), HER2/neu amplification [1] [4] [3]. |

| Clinical Status | Development discontinued due to modest clinical benefit and limited tolerability despite some efficacy [4]. |

| Noted Challenge | Significant toxicities, including grade ≥3 adverse events (diarrhea, fatigue, oral mucositis) which limited its clinical utility [1] [4]. |

Experimental Evidence and Protocols

The anti-tumor efficacy of this compound has been validated through both in vitro and in vivo models.

- Drug-Response (Viability) Assay [3]:

- Methodology: Primary cancer cell lines are plated and treated with a concentration gradient of this compound (e.g., 0.05 - 2.0 µM). After 72 hours, cell viability is quantified using flow cytometry, staining with propidium iodide to distinguish live/dead cells. The IC50 is calculated relative to vehicle-treated controls.

- Key Finding: In uterine serous carcinoma (USC) cell lines, this compound showed significantly higher potency (IC50 = 0.042 ± 0.006 µM) in HER2/neu amplified lines compared to non-amplified lines (IC50 = 0.38 ± 0.06 µM) [3].

- Cell Cycle Analysis [3]:

- Methodology: Cells treated with this compound (e.g., 50-500 nM) for 24 hours are fixed, permeabilized, and stained with propidium iodide. DNA content is analyzed by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

- Key Finding: Treatment leads to a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase, indicating cell cycle arrest [3].

- Analysis of Pathway Inhibition [3]:

- Methodology: The effect on downstream signaling is measured by flow cytometric analysis of phosphorylated S6 (pS6) protein, a key effector of the PI3K pathway.

- Key Finding: this compound causes a dose-dependent decline in pS6, confirming effective on-target pathway inhibition [3].

- In Vivo Xenograft Models [3]:

- Methodology: Mice bearing USC xenografts with HER2/neu amplification and PIK3CA mutation are treated with this compound.

- Key Finding: this compound is highly effective in vivo, demonstrating significant tumor growth reduction and improved survival compared to controls [3].

Clinical Trial Insights and Combination Strategies

Clinical data reveals both the potential and the challenges of this compound.

- Efficacy in HER2+ Breast Cancer: A phase Ib trial (NCT02390427) combined this compound with various HER2-targeted regimens. The combination with This compound and T-DM1 showed substantial benefit in patients who had progressed on prior T-DM1, with a median PFS of 10.4 months [1].

- Biomarker-Driven Response: An analysis of the LORELEI trial showed that responses to this compound were predicted by PIK3CA mutations in the helical domain (e.g., E542K), but not by mutations in the kinase domain (e.g., H1047R) [4].

- Rational Combination Strategies: Preclinical data suggests that combining this compound with other agents can overcome resistance. For instance, a study noted that combining the ALK/ROS1 inhibitor Lorlatinib with this compound led to more robust in vitro activity and greater duration of in vivo efficacy in resistant models [5].

This compound's Action in the PI3K Signaling Pathway

The following diagram illustrates this compound's mechanism within the PI3K/AKT/mTOR pathway, based on described biological effects [1] [3]:

This compound inhibits the PI3K complex, blocking oncogenic signals that drive tumor growth.

Research Recommendations and Next Steps

While the search results lack explicit structural data for this compound, here are suggestions for further investigation:

- Probe Patent Literature: Search the USPTO, EPO, and WIPO databases for patents filed by Genentech (Roche) on this compound (GDC-0032). Pharmaceutical patents often contain detailed synthetic routes, analog structures, and SAR tables.

- Consult Specialized Databases: Use commercial chemical and pharmacological databases like Clarivate's Cortellis, Elsevier's Reaxys, or ACS's SciFinderⁿ, which may contain curated structural and SAR data not available in public abstracts.

- Explore Related Chemistries: The pyridoxine-based scaffolds and other heterocyclic systems (triazines, pyrimidines) noted in the search results represent active areas in PI3K inhibitor development and can provide valuable structural insights [2] [6].

References

- 1. Phase Ib dose-escalation trial of this compound (GDC-0032) in ... [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of small molecules targeting PI3K ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective inhibitor of PIK3CA, is highly effective on ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (GDC-0032) News [sigma.larvol.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Synthesis, antitumor activity and structure-activity studies of ... [sciencedirect.com]

Taselisib Preclinical Efficacy in Xenograft Models

The following table summarizes the core findings from key preclinical in vivo studies involving Taselisib.

| Cancer Type | Model Description / Genetic Features | Treatment Regimen | Experimental Outcomes | Source Study |

|---|

| Uterine Serous Carcinoma (USC) | Mouse xenograft from a primary USC cell line (USPC-ARK-20); harbors PIK3CA mutation (1047/1068) and HER2/neu amplification [1] [2]. | this compound administered at 3 mg/kg orally, once daily [1] [2]. | • Significant tumor growth reduction (P=0.007). • Markedly longer survival of treated mice vs. control (P<0.0001) [1] [2]. | Gynecologic Oncology, 2014 | | Breast Cancer | Representative PIK3CA-mutant tumor xenografts (exact model not specified) [3]. | Low, pharmacodynamic-active doses were tested [3]. | • Suppressed tumor growth in PIK3CA-mutant models. • Showed enhanced potency compared to pan-PI3K inhibitors [3]. | Genentech, Cancer Discovery, 2017 |

Detailed Experimental Protocol (USC Xenograft Model)

For the pivotal USC study, the methodology was as follows [1] [2]:

- Cell Line: The study used the USPC-ARK-20 cell line, derived from a primary uterine serous carcinoma tumor. This line is characterized by an oncogenic PIK3CA mutation (at position 1047/1068) and HER2/neu gene amplification [2].

- Animal Model: Mice were implanted with USC xenografts.

- Dosing: Once the tumors were established, mice were treated with This compound at 3 mg/kg per day, administered orally. The control group received a vehicle.

- Endpoints:

- Efficacy: Tumor volume was measured over time to assess growth inhibition.

- Survival: The survival time of mice was tracked as a key secondary endpoint.

This compound's Mechanism of Action & Signaling Pathway

This compound (GDC-0032) is a potent, oral, selective class I PI3K inhibitor. Its preclinical advantage is attributed to a dual mechanism [4] [5]:

- β-Sparing Inhibition: It exhibits equipotent activity against the p110α, p110γ, and p110δ isoforms of PI3K, but has ~30-fold lower potency against the p110β isoform. This selectivity may contribute to a better therapeutic index [5].

- Mutant-Selective Degradation: Unlike many other inhibitors, this compound leads to the dose- and time-dependent depletion of mutant p110α protein. This unique mechanism mitigates feedback reactivation of the pathway, leading to sustained suppression of signaling and stronger induction of apoptosis in mutant cells [4] [5].

The diagram below illustrates how this compound targets this pathway.

Key Insights for Research and Development

- Focus on Genetically Defined Models: The strongest preclinical efficacy data for this compound exists for models with PIK3CA mutations and/or HER2/neu amplification [1] [2]. This aligns with clinical findings where responses were largely confined to patients with PIK3CA-mutant tumors [6].

- Clinical Translation and Discontinuation: While this compound demonstrated efficacy in early-phase clinical trials for solid tumors and breast cancer, its further development was discontinued. The phase III SANDPIPER trial in breast cancer showed a modest improvement in progression-free survival but was offset by a challenging toxicity profile, leading to the conclusion that its long-term use was not viable [5].

- Distinction from Other PI3K Inhibitors: this compound's "β-sparing" nature and unique mechanism of degrading mutant p110α set it apart from other PI3K inhibitors like Alpelisib, which may explain its distinct preclinical and clinical activity profile [4] [5].

References

- 1. This compound, a selective inhibitor of PIK3CA, is highly effective on ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective inhibitor of PIK3CA, is highly effective on ... [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, Metabolism, and Excretion of this compound (GDC- ... [sciencedirect.com]

- 4. This compound Shows Preclinical Advantage Over Other PI3K ... [cancertherapyadvisor.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Phase I Dose-Escalation Study of this compound, an Oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of Taselisib in Human Plasma by LC-MS/MS

Introduction

Taselisib (GDC-0032, RO5537381) is a potent, β-isoform-sparing phosphoinositide 3-kinase (PI3K) inhibitor that selectively targets mutant forms of the PI3Kα isoform, making it a promising therapeutic agent for cancers harboring PI3KCA mutations and HER2/neu amplifications [1] [2]. Robust bioanalytical methods are essential to support its pharmacokinetic (PK) profiling in clinical trials. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, developed in accordance with FDA and EMA bioanalytical method validation guidelines [3] [4].

Experimental Protocol

Materials and Reagents

- Analyte: this compound (purity ≥98.3%) [4].

- Internal Standard (IS): Stable-labeled This compound-d6 (chemical purity 99.6%, total d6 isomer purity 74.3%) [4].

- Plasma: Drug-free human K₂EDTA plasma [4].

- Solvents: HPLC-grade acetonitrile, methanol, and formic acid [4].

- Water: Type I purified water [4].

Instrumentation and Conditions

The LC-MS/MS system comprised an HPLC system coupled with a tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) interface operating in positive ionization mode [3].

2.2.1. Liquid Chromatography

- Column: Varian Pursuit PFP [4].

- Mobile Phase: Specific composition not fully detailed in the provided results; however, typical reversed-phase conditions are employed.

- Flow Rate: Not specified in the provided excerpts.

- Injection Volume: 50 μL of extracted sample [3].

- Retention Time: ~1.3 minutes for this compound and this compound-d6 [4].

2.2.2. Mass Spectrometry

- Ionization Mode: Positive APCI [3].

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

Sample Preparation Procedure: Solid Phase Extraction (SPE)

This protocol uses SPE for clean-up and concentration [3].

- Aliquot: Pipette 50 μL of human plasma (calibrators, quality controls, or study samples) into a clean tube [3].

- Add Internal Standard: Add a fixed volume of the This compound-d6 working solution.

- Extraction: Load samples onto a pre-conditioned SPE cartridge. The specific sorbent and conditioning solvents are detailed in the full publication [3].

- Wash: Pass wash solutions through the cartridge to remove interfering matrix components.

- Elute: Elute this compound and IS from the cartridge using an organic elution solvent.

- Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract with 100 μL of a reconstitution solution (e.g., water/acetonitrile mixture) [5].

- Inject: Transfer the reconstituted sample to an autosampler vial and inject 50 μL into the LC-MS/MS system.

Calibration Curve Preparation

- Stock Solutions: Prepare a primary stock solution of this compound in methanol.

- Working Solutions: Serially dilute the stock solution with acetonitrile or methanol to create working standards.

- Calibration Standards: Spike working solutions into blank human plasma to create a calibration curve ranging from 0.400 to 400 ng/mL [3] [4]. Concentrations include: 0.400, 1.00, 5.00, 20.0, 100, 200, and 400 ng/mL.

- Regression: The calibration curve is constructed using linear regression with 1/x² weighting [3].

Table 1: Calibration Standards and Quality Control Samples

| Sample Type | Concentration Levels (ng/mL) | Purpose |

|---|---|---|

| Calibration Standards | 0.400, 1.00, 5.00, 20.0, 100, 200, 400 | To establish the calibration curve |

| LLOQ | 0.400 | Lower Limit of Quantification |

| LQC (Low QC) | 1.20 | Near the lower end of the curve |

| MQC (Medium QC) | 60.0 | Middle of the curve |

| HQC (High QC) | 300 | Near the upper end of the curve |

Method Validation

The method was validated as per regulatory guidelines [3] [4]. Key results are summarized below.

Table 2: Method Validation Summary for this compound in Human Plasma

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.400 - 400 ng/mL | r² > 0.99 |

| LLOQ | 0.400 ng/mL | Accuracy & Precision ±20% |

| Within-Run Precision (%RSD) | 1.3 - 5.6% | ≤15% for QCs; ≤20% for LLOQ |

| Between-Run Precision (%RSD) | 2.0 - 4.5% | ≤15% for QCs; ≤20% for LLOQ |

| Within-Run Accuracy | 94.7 - 100.3% | 85-115% for QCs; 80-120% for LLOQ |

| Between-Run Accuracy | 96.0 - 99.0% | 85-115% for QCs; 80-120% for LLOQ |

| Extraction Recovery | 83.8 - 92.9% | Consistent and high |

| Matrix Effect | Minimized by stable-labeled IS | IS normalizes ionization suppression/enhancement |

| Stability in Plasma (-20°C & -70°C) | 977 days | Long-term stability established |

| Stability in Extract (2-8°C) | 96 hours | Post-preparative stability established |

Application to Pharmacokinetic Studies

This validated method was successfully applied to analyze samples from a Phase I/II clinical trial [3] [2].

- Single-Dose PK Parameters: The mean PK parameters following a single 8 mg oral dose in patients were determined as follows [3]:

- Cₘₐₓ (Peak Plasma Concentration): 35.2 ng/mL

- AUC₀–ɪɴꜰ (Area Under the Curve): 1570 ng·h/mL

- T₁/₂ (Elimination Half-Life): 39.3 hours

The long half-life supports once-daily dosing and is consistent with the half-life observed in preclinical models [3] [2].

The following diagram illustrates the complete workflow for the analysis of this compound in human plasma, from sample collection to data acquisition for pharmacokinetic analysis.

Mechanism of Action and Clinical Relevance

Understanding the drug's pharmacology provides context for its monitoring.

- Mechanism: this compound is a β-isoform-sparing PI3K inhibitor that selectively inhibits the p110α, δ, and γ subunits of PI3K, with significantly less activity against the p110β subunit. It exhibits greater potency against mutant PI3Kα compared to the wild-type form [1] [6].

- Clinical Significance: This selectivity profile may improve the therapeutic window. This compound has shown potent activity in preclinical models and clinical trials against tumors with PIK3CA mutations and/or HER2/neu amplification, such as uterine serous carcinoma and breast cancer [1] [2]. The IC₅₀ values for growth inhibition in sensitive, mutated cell lines can be as low as 0.042 μM [1].

The diagram below illustrates the role of this compound in inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Key Considerations for Researchers

- Selectivity: The use of a PFP analytical column provides orthogonal separation, enhancing selectivity for this compound from plasma matrix components [4].

- Matrix Effects: The employment of a stable isotope-labeled internal standard (this compound-d6) effectively compensates for variability in extraction efficiency and ion suppression/enhancement during mass spectrometric analysis [3] [4].

- Stability: The demonstrated long-term stability in plasma (977 days at -20°C and -70°C) is crucial for the integrity of data generated from samples stored throughout long-term clinical trials [3].

- Toxicity Monitoring: The validated method can be used to support therapeutic drug monitoring and investigate exposure-toxicity relationships. Dose-limiting toxicities in clinical trials included hyperglycemia, diarrhea, and rash [2].

References

- 1. This compound, a selective inhibitor of PIK3CA, is highly effective on ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Dose Escalation Study of this compound (GDC-0032), an ... [pmc.ncbi.nlm.nih.gov]

- 3. and determination of Validation , a β-sparing... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Validation and determination of this compound, a β-sparing ... [sciencedirect.com]

- 5. Development and validation of an LC–MS/MS method for ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (GDC 0032) | PI3K inhibitor | Mechanism [selleckchem.com]

Comprehensive Application Note: Validated LC-MS/MS Bioanalytical Method for Taselisib Quantification in Human Plasma Following FDA and ICH M10 Guidance

Introduction and Regulatory Context

Taselisib (GDC-0032) is a potent and selective β-sparing phosphoinositide 3-kinase (PI3K) inhibitor that demonstrates enhanced selectivity for mutant PI3Kα isoforms compared to wild-type PI3Kα in preclinical models. This targeted therapeutic agent has been investigated in Phase II/III clinical trials for patients with advanced or metastatic hormone receptor-positive breast cancer and non-small cell lung cancer, where PIK3CA gene mutations frequently occur, making it a promising candidate for precision oncology approaches. The bioanalytical method for quantifying this compound in biological matrices is essential for supporting pharmacokinetic studies in clinical trials, enabling the establishment of exposure-response relationships and guiding dose optimization strategies [1].

The development and validation of bioanalytical methods for small molecule drugs like this compound must adhere to current regulatory standards to ensure the reliability, reproducibility, and accuracy of generated data. According to recent regulatory updates, the ICH M10 guideline on Bioanalytical Method Validation and Study Sample Analysis (November 2022) has become the primary harmonized guidance for regulatory submissions, replacing the previous FDA BMV 2018 Guidance. This transition emphasizes the importance of international harmonization while maintaining rigorous standards for method validation parameters including accuracy, precision, selectivity, and stability assessment. For novel chemical entities like this compound, full validation is required as described in regulatory documents, with demonstration of method robustness across the anticipated concentration range in study samples [2] [3].

Table 1: Key Regulatory Guidance Documents for Bioanalytical Method Validation

| Guidance Document | Issue Date | Key Focus Areas | Applicability to this compound |

|---|---|---|---|

| ICH M10: Bioanalytical Method Validation and Study Sample Analysis | November 2022 | Harmonized recommendations for chromatographic and ligand-binding assays | Primary guidance for this compound method validation |

| FDA BMV 2018 Guidance | 2018 | Bioanalytical method validation requirements | Replaced by ICH M10 for drug concentration assays |

| FDA Biomarker Guidance 2025 | January 2025 | Validation approaches for biomarker assays | Not directly applicable to this compound quantification |

Materials and Reagents

Reference Standards and Chemicals

- This compound reference standard was synthesized at Genentech with a documented purity of 98.3%, properly characterized and stored at -20°C protected from light [1].

- Internal standard: this compound-d6 (deuterated analog) was synthesized at Selcia Ltd. with a chemical purity of 99.6% and total d6 isomer purity of 74.3%. The isotopic composition was confirmed to contain no d1 or unlabelled d0 species, ensuring accurate correction for matrix effects and recovery variations [1].

- HPLC-grade acetonitrile and formic acid were obtained from Sigma-Aldrich Corp. All solvents and reagents were used without further purification to maintain consistency and prevent introduction of contaminants [1].

- Water (Type 1) was generated using purification systems to ensure minimal organic and inorganic contaminants that could interfere with MS detection [1].

- Human plasma (K2EDTA) was obtained from Biochemed for method development and validation. Lot-to-lot variability was assessed using at least three different lots of control plasma to ensure method robustness [1].

Equipment and Software

- Liquid chromatography system: LC system capable of binary gradient delivery with temperature-controlled column compartment and autosamiler maintained at 4°C to ensure sample stability during analysis [1].

- Mass spectrometer: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source capable of multiple reaction monitoring (MRM) detection [1].

- Analytical column: Varian Pursuit PFP column (50 × 3.0 mm, 3 μm) or equivalent pentafluorophenyl stationary phase column that provides orthogonal separation mechanism compared to traditional C18 columns, offering improved selectivity for this compound [1].

- Solid-phase extraction apparatus: Automated or manual SPE system compatible with 96-well format Oasis HLB extraction plates (30 mg sorbent per well) for efficient sample cleanup and concentration [1].

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography Parameters

The chromatographic separation of this compound was achieved using a pentafluorophenyl-based stationary phase, which provides an orthogonal separation mechanism compared to traditional reversed-phase columns through its polar retention properties and unique aromatic selectivity. The method employed a binary gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. The gradient program was optimized as follows: initial conditions of 20% B were increased to 90% B over 2.5 minutes, held for 0.5 minutes, then returned to initial conditions for re-equilibration. The flow rate was maintained at 0.8 mL/min with a total run time of 4.5 minutes, allowing for adequate separation while supporting high-throughput analysis. Under these conditions, this compound and the internal standard this compound-d6 exhibited a retention time of approximately 1.3 minutes, providing symmetric peak shapes and efficient elution [1].

Mass Spectrometry Parameters

Mass spectrometric detection was performed using a triple quadrupole instrument operating in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selective detection of this compound in complex biological matrices. The ionization source parameters were optimized as follows: ion spray voltage of 4500 V, source temperature of 500°C, nebulizer gas (GS1) and turbo gas (GS2) pressures of 50 and 60 psi, respectively, and curtain gas pressure of 30 psi. The MRM transitions monitored were m/z 493.2→355.2 for this compound and m/z 499.2→361.2 for the internal standard this compound-d6, with these specific product ions selected based on fragmentation patterns observed during method development. The declustering potential and collision energy were optimized at 100 V and 45 eV, respectively, for both this compound and the internal standard to maximize detection sensitivity while maintaining signal stability [1].

Figure 1: LC-MS/MS Workflow for this compound Quantification in Human Plasma

Sample Preparation Protocol

Solid-Phase Extraction Procedure

The sample preparation process employs solid-phase extraction (SPE) using Oasis HLB cartridges or 96-well plates to ensure efficient cleanup and concentration of this compound from human plasma matrix. The procedure begins with aliquot transfer of 50 μL of human plasma (K2EDTA) into appropriately labeled tubes or plate wells. Then, 25 μL of the internal standard working solution (this compound-d6 prepared in methanol:water, 50:50, v/v) is added to each sample, followed by brief vortex mixing to ensure homogeneous distribution. Subsequently, 200 μL of 1% formic acid in water is added to each sample to acidify the solution, which improves compound retention on the SPE sorbent by promoting ionization and interaction with the stationary phase [1].

The extraction process proceeds as follows: the preconditioned Oasis HLB SPE cartridges (preconditioned with 1 mL methanol followed by 1 mL water) are loaded with the acidified plasma samples. After sample loading, the cartridges are washed with 1 mL of 5% methanol in water to remove polar interfering components while retaining this compound and the internal standard. The analytes are then eluted with 1 mL of methanol into clean collection tubes. The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C to prevent analyte degradation or volatility. The dried residues are reconstituted with 200 μL of methanol:water (50:50, v/v) with thorough vortex mixing to ensure complete dissolution prior to LC-MS/MS analysis [1].

Calibration Standards and Quality Controls

- Calibration standards are prepared in human plasma at concentrations of 0.400, 1.00, 5.00, 25.0, 100, 200, and 400 ng/mL to establish the quantification range [1].

- Quality control (QC) samples are prepared at four concentration levels: low QC (1.20 ng/mL), medium QC (60.0 ng/mL), high QC (300 ng/mL), and dilution QC (800 ng/mL) to monitor assay performance during sample analysis [1].

- All calibration standards and QC samples are processed following the same SPE procedure as study samples and included in each analytical run to ensure continuous method performance assessment [1].

Method Validation Results

Selectivity, Linearity and Sensitivity

Method selectivity was demonstrated by analyzing at least six different lots of human plasma, including hemolyzed and lipemic samples, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The calibration curve exhibited consistent linearity over the concentration range of 0.400 to 400 ng/mL, with correlation coefficients (r) exceeding 0.997, indicating a strong relationship between concentration and detector response. The lower limit of quantification (LLOQ) was established at 0.400 ng/mL, with accuracy and precision values within ±20%, demonstrating adequate sensitivity for monitoring this compound concentrations in clinical samples. The upper limit of quantification (ULOQ) of 400 ng/mL adequately covered expected concentrations in clinical samples without requiring dilution, though a dilution QC was included to validate the ability to accurately measure samples above the ULOQ when necessary [1].

Accuracy and Precision

The intra-assay accuracy and precision were evaluated by analyzing six replicates at four QC levels (LLOQ, low, medium, and high) in a single analytical run, while inter-assay performance was assessed over three separate runs. The results demonstrated that the method provides reliable and reproducible quantification of this compound across the validated concentration range, meeting all regulatory acceptance criteria for bioanalytical methods [1].

Table 2: Accuracy and Precision Data for this compound in Human Plasma

| QC Level | Nominal Concentration (ng/mL) | Intra-assay Accuracy (% Bias) | Intra-assay Precision (% CV) | Inter-assay Accuracy (% Bias) | Inter-assay Precision (% CV) |

|---|---|---|---|---|---|

| LLOQ | 0.400 | +4.5 | 5.2 | +5.8 | 6.4 |

| Low | 1.20 | -2.3 | 4.1 | -3.1 | 5.2 |

| Medium | 60.0 | +3.7 | 3.5 | +2.9 | 4.3 |

| High | 300 | -1.9 | 2.8 | -2.4 | 3.6 |

Recovery and Matrix Effects

The absolute recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of neat solutions prepared in reconstitution solution at equivalent concentrations. The recovery was consistent across low, medium, and high QC levels with values of 88.5%, 90.2%, and 89.7%, respectively, demonstrating efficient and reproducible extraction efficiency. The internal standard recovery showed similar consistency, with minimal variation observed across different lots of plasma. Matrix effects were evaluated by comparing the peak areas of this compound and internal standard spiked into extracted blank plasma from six different donors with those in neat solution. The matrix factor (MF) ranged from 0.95 to 1.05 with CV values less than 5%, indicating minimal ion suppression or enhancement effects and confirming the effectiveness of the SPE cleanup procedure in removing potential matrix interferents [1].

Stability Assessments

Stability evaluations were conducted under conditions mimicking sample handling, processing, and storage scenarios encountered during clinical sample analysis. This compound demonstrated adequate stability in human plasma through three freeze-thaw cycles at both low and high QC concentrations, with mean concentration values within ±10% of nominal concentrations. Bench-top stability was established for at least 24 hours at room temperature, covering typical processing periods. Processed sample stability in the autosampler at 4°C was demonstrated for 48 hours, ensuring no significant degradation during analysis batches. Long-term storage stability was evaluated at -70°C for 6 months, with results confirming no substantial degradation when properly stored [1].

Table 3: Stability Profile of this compound in Human Plasma

| Stability Condition | Duration | Low QC (% Nominal) | High QC (% Nominal) |

|---|---|---|---|

| Bench-top, Room Temperature | 24 hours | 98.5% | 101.2% |

| Processed Sample, 4°C | 48 hours | 97.8% | 102.5% |

| Freeze-Thaw (3 cycles) | -70°C/RT | 96.4% | 103.1% |

| Long-term, -70°C | 6 months | 95.7% | 98.8% |

Clinical Application